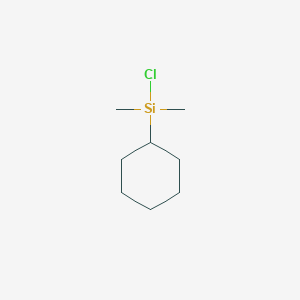

Chlorocyclohexyldimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-cyclohexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUXNEGJODESOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71864-47-6 | |

| Record name | Chlorocyclohexyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cyclohexyldimethylsilyl Group: A Versatile Tool in Chemical Synthesis and Analysis

An In-depth Technical Guide to the Core Properties and Applications of Chlorocyclohexyldimethylsilane

In the landscape of modern organic chemistry and analytical science, the strategic manipulation of functional groups is paramount. This compound emerges as a valuable reagent, offering a unique balance of reactivity and stability for the protection of functional groups and the derivatization of analytes for gas chromatography. This technical guide provides a comprehensive overview of the fundamental properties, reaction mechanisms, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid characterized by the chemical formula C₈H₁₇ClSi.[1] Its core structure consists of a silicon atom bonded to a cyclohexyl group, two methyl groups, and a reactive chlorine atom. The interplay of the sterically demanding cyclohexyl group and the electronically donating methyl groups defines its unique reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71864-47-6 | [1] |

| Molecular Formula | C₈H₁₇ClSi | [1] |

| Molecular Weight | 176.76 g/mol | [1] |

| Boiling Point | 95-97 °C at 40 mmHg | [2] |

| Density | 0.955 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.462 | [2] |

Chemical Reactivity and Handling

The key to understanding the utility of this compound lies in the reactivity of the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, particularly by heteroatoms such as oxygen, nitrogen, and sulfur. This reactivity is the basis for its primary applications as a protecting group and a derivatizing agent.

A critical consideration when working with this compound is its hydrolytic sensitivity.[2] The compound reacts rapidly with water and other protic solvents to form the corresponding silanol and hydrochloric acid. This necessitates the use of anhydrous reaction conditions to ensure high yields and prevent the formation of unwanted byproducts. Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, should always be worn.[3]

The Cyclohexyldimethylsilyl Group in Protecting Group Chemistry

In multi-step organic synthesis, the temporary masking of reactive functional groups is often a crucial strategy to prevent undesired side reactions.[4][5] Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.[6] The cyclohexyldimethylsilyl (CDMS) group, introduced by this compound, offers a moderate level of steric hindrance, placing its stability between the smaller trimethylsilyl (TMS) and the bulkier tert-butyldimethylsilyl (TBDMS) groups.[7]

Protection of Alcohols

The protection of an alcohol as a cyclohexyldimethylsilyl ether is typically achieved by reacting the alcohol with this compound in the presence of a non-nucleophilic base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: General workflow for the protection of an alcohol using this compound.

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

-

To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 equiv).

-

Stir the mixture at room temperature until the imidazole has dissolved.

-

Add this compound (1.2 equiv) dropwise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclohexyldimethylsilyl ether.

Deprotection of Cyclohexyldimethylsilyl Ethers

The cleavage of the cyclohexyldimethylsilyl ether to regenerate the alcohol can be achieved under various conditions, with the choice of reagent depending on the other functional groups present in the molecule.

-

Fluoride-based Deprotection: The most common method for cleaving silyl ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[1] The high affinity of silicon for fluoride drives the reaction to completion.

-

Acid-catalyzed Deprotection: Cyclohexyldimethylsilyl ethers can also be cleaved under acidic conditions, for example, with a solution of acetic acid in aqueous THF or with a stronger acid like hydrochloric acid in methanol.[1] The stability of silyl ethers to acid is generally related to the steric bulk of the substituents on the silicon atom.[7]

Caption: General workflow for the deprotection of a cyclohexyldimethylsilyl ether.

Application in Gas Chromatography Derivatization

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds.[8] However, many compounds of interest in drug development and other fields, such as steroids, fatty acids, and some pharmaceuticals, contain polar functional groups (-OH, -NH, -COOH) that render them non-volatile and prone to thermal degradation.[8][9]

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[8][9] Silylation, the introduction of a silyl group, is one of the most common derivatization techniques.[10]

This compound serves as an effective silylating agent for GC derivatization. The resulting cyclohexyldimethylsilyl derivatives exhibit increased volatility and thermal stability, leading to improved chromatographic peak shape and resolution.

The general reaction for the derivatization of an active hydrogen-containing compound is analogous to the protection of alcohols. The analyte is treated with this compound, often in the presence of a catalyst or a base, to form the corresponding silyl derivative.

Caption: A simplified workflow for the derivatization of an analyte for GC-MS analysis.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is also corrosive to metals.[3] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and away from moisture.[3]

Conclusion

This compound is a versatile and valuable reagent for the modern organic chemist and analytical scientist. The cyclohexyldimethylsilyl group it introduces provides a moderate level of stability as a protecting group for alcohols, offering an alternative to the more common TMS and TBDMS groups. Furthermore, its utility as a derivatizing agent for gas chromatography enables the analysis of a wide range of otherwise non-volatile compounds. A thorough understanding of its reactivity, particularly its sensitivity to moisture, and adherence to proper handling procedures are essential for its successful and safe implementation in the laboratory.

References

-

ChemBK. (2024, April 10). chloro(cyclohexyl)dimethylsilane. Retrieved from [Link]

-

University of Waterloo. (n.d.). GC Derivatization. Retrieved from [Link]

-

SlideShare. (2015, May 18). Derivatization in GC. Retrieved from [Link]

-

Silyl ether - Wikipedia. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]

-

Poole, C. F. (2013). Alkylsilyl derivatives for gas chromatography. Journal of Chromatography A, 1296, 2–14. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). t-Butyldimethylsilyl Ethers. Retrieved from [Link]

Sources

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. MOM Ethers [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. [PDF] t-Butyldimethylsilyl derivatives in the gas chromatography-mass spectrometry of steroids. | Semantic Scholar [semanticscholar.org]

- 10. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Molecular Structure and Applications of Chlorocyclohexyldimethylsilane

This technical guide provides a comprehensive overview of Chlorocyclohexyldimethylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its applications as a strategic tool in modern organic and medicinal chemistry.

Introduction: The Role of Silylating Agents in Advanced Synthesis

In the landscape of complex organic synthesis, particularly within pharmaceutical development, the strategic manipulation of reactive functional groups is paramount. Silylating agents have emerged as indispensable tools, offering a robust method for the temporary protection of sensitive moieties such as alcohols, amines, and carboxylic acids.[1][2] This protection strategy prevents undesirable side reactions, thereby enhancing reaction yields and overall efficiency.[3] this compound, with its distinct structural features, offers a unique combination of steric bulk and reactivity, making it a valuable reagent in specialized applications.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C8H17ClSi and a molecular weight of 176.76 g/mol .[1][3] The core of its structure consists of a central silicon atom bonded to a cyclohexyl group, two methyl groups, and a reactive chlorine atom.

Conformational Analysis of the Cyclohexyl Moiety

The cyclohexane ring is not planar and predominantly exists in a stable chair conformation to minimize angle and torsional strain.[4][5] In this conformation, the bonds to the silicon atom can occupy either an axial or equatorial position. The bulky dimethylsilyl chloride group will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. This conformational preference can influence the reactivity and stereochemical outcome of reactions involving this reagent.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 71864-47-6 | [1] |

| Molecular Formula | C8H17ClSi | [1][3] |

| Molecular Weight | 176.76 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.955 g/mL at 25°C | [1] |

| Refractive Index (n20/D) | 1.462 | [1] |

| Boiling Point | 95-97°C at 40 mmHg | [1] |

| Solubility | Soluble in organic solvents such as ether, benzene, and methanol. | [1][3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide with dimethyldichlorosilane.

Grignard Reaction Workflow

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of cyclohexyl chloride or bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dimethyldichlorosilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of dimethyldichlorosilane in the same anhydrous solvent to the Grignard reagent with vigorous stirring. A white precipitate of magnesium halide will form.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methyl and cyclohexyl protons.

-

~ 0.4 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the silicon atom.

-

~ 1.0-1.9 ppm (multiplets, 11H): These overlapping signals arise from the eleven protons of the cyclohexyl ring. The exact chemical shifts and coupling patterns will be complex due to the conformational mobility of the ring and the diastereotopic nature of the methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

~ 1.0 ppm: Signal for the two equivalent methyl carbons attached to the silicon.

-

~ 26-30 ppm: A set of signals corresponding to the carbons of the cyclohexyl ring. The carbon attached to the silicon will be further downfield.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M+), although it may be of low intensity. The fragmentation pattern is expected to be dominated by the loss of the chlorine atom and cleavage of the silicon-cyclohexyl bond.

-

Loss of Chlorine: A significant peak at m/z [M-35]+ and [M-37]+ corresponding to the loss of a chlorine radical.

-

Loss of Cyclohexyl Group: A peak corresponding to the loss of the cyclohexyl radical (C6H11•).

-

Loss of Methyl Group: A peak at m/z [M-15]+ due to the loss of a methyl radical.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the polarized silicon-chlorine bond, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution at Silicon

Chlorosilanes readily react with a wide range of nucleophiles, such as water, alcohols, and amines, to displace the chloride ion.[6][7] The reaction with water leads to the formation of a silanol, which can then condense to form a disiloxane.

Caption: Nucleophilic substitution at the silicon center.

The mechanism of nucleophilic substitution at silicon can proceed through different pathways, often involving a pentacoordinate intermediate or transition state. The bulky cyclohexyl group in this compound can influence the reaction rate and mechanism by providing steric hindrance around the silicon center.

Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a valuable reagent in several areas of chemical synthesis, including the development of pharmaceuticals.

Protecting Group Chemistry

The primary application of silylating agents like this compound in drug development is as protecting groups for hydroxyl and amino functionalities.[1][3][8] The resulting silyl ethers and silyl amines are generally stable to a wide range of reaction conditions but can be selectively removed under mild conditions. The steric bulk of the cyclohexyldimethylsilyl group can offer enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS).

Modification of Drug Molecules

The introduction of a silyl group can modify the physicochemical properties of a drug molecule, such as its solubility and lipophilicity.[3] This can be advantageous in improving drug delivery and bioavailability.

Use in Analytical Derivatization

In analytical chemistry, silylation is a common technique to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[3]

Safety and Handling

This compound is a reactive and corrosive compound.[1] It reacts rapidly with moisture and protic solvents to release hydrochloric acid.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.[1] It should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile silylating agent with a unique structural profile that imparts valuable properties for its application in organic synthesis and drug development. Its ability to act as a sterically hindered protecting group, coupled with its predictable reactivity, makes it a valuable tool for chemists. A thorough understanding of its synthesis, structure, and reactivity is crucial for leveraging its full potential in the design and synthesis of complex molecules.

References

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. [Link]

-

chloro(cyclohexyl)dimethylsilane - ChemBK. [Link]

-

The Essential Role of Silylation Reagents in Modern Organic Synthesis. [Link]

-

The reactions of trimethylchlorosilane with various nucleophiles in the gas phase using the flowing afterglow technique - American Chemical Society. [Link]

-

Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

-

Silylating Agents - ResearchGate. [Link]

-

Chlorosilane - Wikipedia. [Link]

-

Conformation Analysis of Cyclohexane – Organic Chemistry I - KPU Pressbooks. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. [Link]

-

Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link]

-

Conformations of cyclohexane | Organic chemistry | Khan Academy - YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chlorosilane - Wikipedia [en.wikipedia.org]

- 8. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]

Chlorocyclohexyldimethylsilane synthesis pathway

An In-depth Technical Guide to the Synthesis of Chlorocyclohexyldimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₁₇ClSi) is a valuable organosilane intermediate used in the synthesis of advanced materials, polymers, and as a versatile protecting group in organic synthesis.[1] Its unique combination of a reactive chlorosilyl moiety and a bulky cyclohexyl group allows for precise molecular engineering. This guide provides a comprehensive examination of the primary synthetic pathway for this compound, focusing on the Grignard reaction. It offers a detailed, field-proven experimental protocol, discusses the critical chemical principles, and presents an alternative industrial method via hydrosilylation.

Strategic Overview of Synthesis

The formation of the silicon-carbon bond is the central challenge in synthesizing this compound. Two principal strategies dominate this field:

-

Grignard Reaction: This classic organometallic approach involves the nucleophilic attack of a cyclohexyl Grignard reagent on an electrophilic silicon center. It is highly versatile and the most common method for laboratory-scale synthesis due to its reliability and predictable outcomes.[2][3][4] This guide will focus on this pathway.

-

Hydrosilylation: This atom-economical method involves the catalytic addition of a silicon-hydride bond across a double bond, specifically reacting dimethylchlorosilane with cyclohexene.[5][6][7] It is a powerful technique often favored in industrial applications for its efficiency.[5][8]

While both routes are viable, the Grignard pathway offers greater control for selective mono-alkylation at the silicon center, making it ideal for the specific synthesis of the title compound in a research setting.

Primary Synthesis Pathway: The Grignard Reaction

The Grignard synthesis of this compound is a two-stage process: first, the formation of the Grignard reagent, followed by its reaction with a silicon electrophile.

Principle and Mechanism

The core of the synthesis is a nucleophilic substitution reaction. The carbon atom bound to magnesium in the cyclohexylmagnesium bromide reagent is highly nucleophilic and attacks the electrophilic silicon atom of dichlorodimethylsilane. This attack displaces one of the chloride ions, which is a good leaving group, resulting in the formation of the desired C-Si bond.[4][9]

Stoichiometric Control is Critical: The choice of dichlorodimethylsilane as the silicon source is deliberate. It possesses two reactive chloride leaving groups. To favor the desired monosubstituted product (this compound), the reaction must be performed with dichlorodimethylsilane in molar excess. This ensures that a newly formed Grignard reagent is statistically more likely to encounter a molecule of dichlorodimethylsilane than a molecule of the product, thereby minimizing the formation of the disubstituted byproduct, dicyclohexyldimethylsilane.

Caption: Grignard pathway for this compound synthesis.

Detailed Experimental Protocol

Safety First: This procedure involves highly reactive, flammable, and corrosive materials. All steps must be performed in a certified fume hood under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible gloves, is mandatory.

Step 1: Preparation of Cyclohexylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings in the flask.

-

Initiation: Add a small crystal of iodine to the flask containing the magnesium. The iodine etches the passivating magnesium oxide layer, facilitating the reaction.

-

Grignard Formation: Add a small portion of a solution of bromocyclohexane in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when the characteristic gray, cloudy appearance of the Grignard reagent forms and gentle reflux begins.[10]

-

Addition: Once the reaction is sustained, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until nearly all the magnesium has been consumed. The resulting dark gray solution is the cyclohexylmagnesium bromide reagent.

Step 2: Reaction with Dichlorodimethylsilane

-

Apparatus Setup: In a separate, larger three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet, prepare a solution of dichlorodimethylsilane (in molar excess) in anhydrous THF.

-

Cooling: Cool this solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and improve selectivity.

-

Slow Addition: Slowly add the prepared Grignard reagent from Step 1 to the cooled dichlorodimethylsilane solution via the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Quenching: Cool the reaction mixture again to 0 °C and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.

-

Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated.

-

Extraction: Extract the aqueous layer with diethyl ether or hexanes to recover any dissolved product.

-

Washing & Drying: Combine all organic layers and wash them sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Fractional Distillation: The resulting crude oil is purified by fractional distillation under vacuum to separate the lower-boiling unreacted dichlorodimethylsilane from the desired this compound product.

Reagent and Conditions Summary

| Parameter | Reagent/Condition | Molar Ratio (vs. Bromocyclohexane) | Purpose & Rationale |

| Grignard Formation | |||

| Cyclohexyl Source | Bromocyclohexane | 1.0 | Starting material for the nucleophile. |

| Metal | Magnesium Turnings | ~1.1 | Reacts with bromocyclohexane to form the Grignard reagent. A slight excess ensures full conversion. |

| Solvent | Anhydrous THF | - | Stabilizes the Grignard reagent.[9] Must be anhydrous to prevent quenching. |

| Initiator | Iodine (I₂) | Catalytic | Activates the magnesium surface. |

| Coupling Reaction | |||

| Silicon Source | Dichlorodimethylsilane | > 2.0 | Electrophile. Used in significant excess to favor monosubstitution and minimize byproduct formation. |

| Temperature | 0 °C to Room Temp. | - | Controls the exothermic reaction, enhancing selectivity and safety. |

| Work-up | |||

| Quenching Agent | Sat. aq. NH₄Cl | - | Safely neutralizes unreacted Grignard reagent without creating a strongly acidic or basic environment. |

| Purification | Vacuum Distillation | - | Separates the product from starting materials and byproducts based on boiling points. |

Alternative Pathway: Catalytic Hydrosilylation

An important alternative, particularly for industrial-scale production, is the hydrosilylation of cyclohexene.

Principle and Mechanism

This reaction involves the addition of a Si-H bond from dimethylchlorosilane across the C=C double bond of cyclohexene. The process is catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (Speier's catalyst).[5][6] The reaction proceeds via an anti-Markovnikov addition, yielding the desired product with high atom economy.[7]

Caption: Hydrosilylation pathway for this compound synthesis.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence and connectivity of the cyclohexyl and dimethylsilyl groups. ²⁹Si NMR provides direct evidence of the silicon environment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the molecular weight of the product (176.76 g/mol ).[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for C-H bonds of the alkyl groups and the Si-Cl bond.

References

-

Gawinkowski, S., et al. (2012). Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system? ResearchGate. [Link]

-

Weidner, R., et al. Hydrosilylation of 1-alkenes with dichlorosilane. [Link]

-

ResearchGate. Hydrosilylation reaction of cyclohexene catalyzed by a cationic aluminum complex. [Link]

-

Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry, 69(15), 5071-6. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

- Marciniec, B. (Ed.). (2009).

-

OC-Praktikum. Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. api.pageplace.de [api.pageplace.de]

- 9. leah4sci.com [leah4sci.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

physical and chemical properties of Chlorocyclohexyldimethylsilane

- 1. chemscene.com [chemscene.com]

- 2. This compound | 71864-47-6 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What are Chlorosilanes? | Elkem.com [elkem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. gelest.com [gelest.com]

- 21. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.thermofisher.com [assets.thermofisher.com]

Chlorocyclohexyldimethylsilane CAS number 71864-47-6

An In-depth Technical Guide to Chlorocyclohexyldimethylsilane (CAS 71864-47-6): Properties, Synthesis, and Applications in Research and Development

Executive Summary

This compound is a versatile organosilicon compound distinguished by its unique combination of a reactive silyl chloride functional group and bulky, hydrophobic cyclohexyl and methyl substituents.[1] This structure makes it a valuable intermediate in both organic synthesis and materials science. For researchers and professionals in drug development, its primary utility lies in its function as a sterically hindered silylating agent for protecting hydroxyl groups, its role in synthesizing complex molecular architectures, and its ability to modify the physicochemical properties of surfaces and intermediates.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, a representative synthetic protocol, safe handling procedures, and key applications, offering field-proven insights into its practical use.

Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound that typically appears as a colorless to pale yellow liquid.[1] Its molecular structure features a central silicon atom bonded to a chlorine atom, a cyclohexyl group, and two methyl groups. This arrangement confers a dual nature to the molecule: the highly polar and reactive silicon-chlorine (Si-Cl) bond, and the nonpolar, sterically demanding hydrocarbon framework.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 71864-47-6 | [1][2] |

| Molecular Formula | C₈H₁₇ClSi | [1][4] |

| Molecular Weight | 176.76 g/mol | [4][5] |

| IUPAC Name | chloro(cyclohexyl)dimethylsilane | |

| Synonyms | (Chlorodimethylsilyl)cyclohexane | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 95-97 °C @ 40 mmHg | [5][6] |

| Density | 0.955 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.462 | [5][6] |

| Flash Point | 63 °C (145 °F) | [3][7] |

| Solubility | Soluble in organic solvents (e.g., benzene, ether) | [4] |

| Purity | Typically >95.0% (GC) |[3][4] |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of the Si-Cl bond. This bond is highly susceptible to nucleophilic attack, making the compound an excellent electrophile. The mechanism typically proceeds via a nucleophilic substitution at the silicon center (SN2-Si), where an incoming nucleophile displaces the chloride leaving group.

The bulky cyclohexyl group provides significant steric hindrance around the silicon atom. This has a profound impact on its reactivity, making it more selective than smaller chlorosilanes (e.g., chlorotrimethylsilane). This steric bulk is a key feature exploited in its application as a protecting group, as it modulates the stability of the resulting silyl ether.

Common nucleophilic substitution reactions include:

-

Hydrolysis: Reacts rapidly and violently with water to form the corresponding silanol, which can then self-condense to a disiloxane.[7][8] This high moisture sensitivity necessitates handling under inert and anhydrous conditions.[8]

-

Alcoholysis: Reacts with alcohols in the presence of a mild base (like pyridine or triethylamine) to form stable cyclohexyldimethylsilyl ethers. This is its primary application as a protecting group for hydroxyl functions.

-

Amination: Reacts with primary and secondary amines to yield silylamines.

Synthesis and Handling

Representative Synthesis Protocol

While commercially available, understanding the synthesis of this compound provides insight into its chemistry. A standard and logical approach is the reaction of a Grignard reagent with dichlorodimethylsilane. The causality behind this choice is the robust and well-established nature of Grignard reactions for forming carbon-silicon bonds.

Reaction: Cyclohexylmagnesium bromide + Dichlorodimethylsilane → this compound + MgBrCl

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether or THF and an iodine crystal to initiate the reaction. Slowly add a solution of bromocyclohexane in the anhydrous solvent via the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.

-

Silylation Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of dichlorodimethylsilane (in excess to minimize double substitution) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C. The causality here is that slow addition prevents a rapid exotherm and controls the reaction rate.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it over crushed ice. Separate the organic layer.

-

Purification: Wash the organic layer with dilute acid and then brine. Dry the solution over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final product.

Safe Handling and Storage

Scientific integrity demands rigorous safety protocols. This compound is a hazardous chemical requiring careful handling.

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Water Reactive: Reacts violently with water, releasing corrosive hydrogen chloride gas.[8]

-

Combustible: It is a combustible liquid.[3]

Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]

-

Use explosion-proof equipment and keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8]

-

Ensure eyewash stations and safety showers are immediately accessible.

Storage Requirements:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

-

Keep the container tightly closed. It may be supplied under an inert gas.

-

Store in a corrosive-resistant container.[3]

-

Incompatible materials include strong oxidizing agents, acids, alcohols, and amines.[8]

Analytical Characterization

Confirming the identity and purity of a reagent is a self-validating step in any protocol. A combination of spectroscopic methods should be used for full characterization.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Result | Rationale |

|---|---|---|

| ¹H NMR | Multiplets at ~0.8-1.8 ppm (cyclohexyl protons); Singlet at ~0.4 ppm (Si-CH₃ protons). | The cyclohexyl protons are in a complex aliphatic environment. The methyl protons are shielded by the silicon atom, shifting them significantly upfield. |

| ¹³C NMR | Multiple signals at ~26-28 ppm (cyclohexyl carbons); Signal at ~1-3 ppm (Si-CH₃ carbons). | The chemical shifts are characteristic of aliphatic carbons in a cyclohexyl ring and methyl groups attached to silicon. |

| IR Spectroscopy | ~2930-2850 cm⁻¹ (C-H stretch); ~1250 cm⁻¹ (Si-CH₃ symmetric deformation); ~800 cm⁻¹ (Si-C stretch); ~470-550 cm⁻¹ (Si-Cl stretch). | These frequencies correspond to the characteristic vibrations of the specific bonds present in the molecule, confirming its structure and functional groups. |

| Mass Spectrometry | M+ peak at m/z = 176/178 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments: [M-15]⁺ (loss of CH₃), [M-83]⁺ (loss of C₆H₁₁). | The isotopic pattern for chlorine is a key identifier. Fragmentation occurs at the weakest bonds, typically the Si-C bonds, providing structural confirmation. |

Applications in Research and Drug Development

The unique properties of this compound make it a strategic tool for chemists, particularly in the pharmaceutical industry where complex, multi-step syntheses are common.[9]

Silylating Agent and Protecting Group

The primary application is the protection of hydroxyl groups as cyclohexyldimethylsilyl (CDMS) ethers. The causality for choosing this specific silyl group over others, like trimethylsilyl (TMS), is its enhanced steric bulk. This bulkiness imparts greater stability to the protected alcohol, making it resistant to a wider range of reaction conditions while still being removable under specific protocols (typically with fluoride ion sources like TBAF). This controlled stability is critical in the synthesis of an Active Pharmaceutical Ingredient (API).[10]

Surface Modification and Drug Delivery

In materials science, this compound is used as a coupling agent or surface modifier.[1][3] It can be grafted onto silica or other metal oxide surfaces, transforming them from hydrophilic to hydrophobic. This is highly relevant in the development of drug delivery systems, medical device coatings, and specialized chromatography supports where controlling surface energy and interactions is paramount.

Intermediate in API Synthesis

Chlorine-containing compounds represent a significant portion of FDA-approved drugs.[9] this compound serves as a precursor for introducing the cyclohexyldimethylsilyl moiety into a molecule. This can be a strategic step in a synthetic route to a final chlorinated API. Furthermore, introducing this large, lipophilic group can dramatically alter the solubility and partitioning behavior of a synthetic intermediate, which can be leveraged to simplify purification processes like crystallization or chromatography—a key consideration in Chemistry, Manufacturing, and Controls (CMC).[10][11]

Conclusion

As demonstrated, this compound is more than a simple chemical reagent; it is a strategic tool for molecular engineering. Its well-defined reactivity, governed by the Si-Cl bond, and modulated by its significant steric profile, provides researchers and drug development professionals with a reliable method for protecting functional groups, modifying surfaces, and building complex molecular frameworks. A thorough understanding of its properties, handling requirements, and mechanistic behavior is essential for leveraging its full potential in the laboratory and beyond.

References

- Current time information in Nevada County, US. (n.d.). Google Search. Retrieved January 7, 2026.

-

chloro(cyclohexyl)dimethylsilane - ChemBK. (2024, April 10). ChemBK. Retrieved January 7, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). ERIC. Retrieved January 7, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). YouTube. Retrieved January 7, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- US7655812B2 - Preparation of dimethylchlorosilane - Google Patents. (n.d.). Google Patents.

-

Toxicokinetics in preclinical drug development of small-molecule new chemical entities. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. (n.d.). OpenReview. Retrieved January 7, 2026, from [Link]

-

Tetrachlorosilane-A Versatile Reagent in Organic Synthesis - Sciforum. (n.d.). Sciforum. Retrieved January 7, 2026, from [Link]

-

Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022, October 1). LCGC. Retrieved January 7, 2026, from [Link]

-

(PDF) Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - ResearchGate. (2025, May 8). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Chemical Reactivity - MSU chemistry. (n.d.). Michigan State University. Retrieved January 7, 2026, from [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI. (2023, March 16). MDPI. Retrieved January 7, 2026, from [Link]

-

The Role of Chemical Development and Drug Substance Manufacturing in Early Integrated CMC Development at Emerging and Virtual Pharma | American Pharmaceutical Review. (2020, February 25). American Pharmaceutical Review. Retrieved January 7, 2026, from [Link]

-

Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Discuss the role and applications of DCC (dicyclohexylcarbodiimide) in organic chemistry synthesis, particularly in peptide coupling reactions. - Proprep. (n.d.). Proprep. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry - Hammick Reaction Mechanism - YouTube. (2020, April 6). YouTube. Retrieved January 7, 2026, from [Link]

Sources

- 1. CAS 71864-47-6: chloro(cyclohexyl)dimethylsilane [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 71864-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Chloro(cyclohexyl)dimethylsilane , 97% , 71864-47-6 - CookeChem [cookechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 71864-47-6 [chemicalbook.com]

- 8. fishersci.dk [fishersci.dk]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Solubility of Chlorocyclohexyldimethylsilane in Organic Solvents

Abstract

Chlorocyclohexyldimethylsilane (C8H17ClSi) is a versatile organosilane reagent with significant applications in organic synthesis, particularly as a bulky protecting group for alcohols and in the preparation of other silicon-containing compounds. The efficiency of its application is critically dependent on its behavior in various reaction media. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. We will explore the physicochemical properties of the molecule that govern its solubility, present a comprehensive solubility profile, and offer a standardized experimental protocol for its determination. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals to facilitate optimal solvent selection and experimental design.

Introduction: The Role of this compound in Modern Chemistry

Organosilanes are a cornerstone of contemporary organic and materials chemistry. Among them, this compound stands out for its unique combination of steric bulk, provided by the cyclohexyl group, and a reactive chlorosilyl moiety. This structure makes it an invaluable reagent for introducing the cyclohexyldimethylsilyl (CyMe2Si) group, which serves as a robust protecting group for hydroxyl functionalities. Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its practical application. Proper solvent selection is paramount for achieving homogeneous reaction conditions, controlling reaction kinetics, and simplifying purification processes. This guide synthesizes available data and theoretical principles to provide a comprehensive solubility profile.

Physicochemical Properties and Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound (Figure 1) is key to understanding its solubility.

Molecular Structure:

-

Formula: C8H17ClSi[1]

-

Core Structure: A central silicon atom is bonded to two methyl groups, a cyclohexyl group, and a chlorine atom.

Polarity and Intermolecular Forces: The molecule possesses both nonpolar and polar characteristics. The cyclohexyl and dimethyl groups are nonpolar and contribute to van der Waals interactions. The silicon-chlorine (Si-Cl) bond is polar covalent, creating a dipole moment in the molecule. This polarity allows for dipole-dipole interactions with polar solvents. However, the molecule lacks hydrogen bond donors, limiting its interaction with protic solvents.

The primary determinant of its solubility will be the ability of a solvent to effectively solvate both the bulky, nonpolar cyclohexyl group and the polar silyl chloride head.

Solubility Profile of this compound

This compound generally exhibits good solubility in a wide range of aprotic organic solvents. Its behavior with protic solvents is dominated by reactivity rather than simple dissolution.

Aprotic Solvents (Recommended)

These solvents are generally compatible and are the preferred choice for reactions involving this compound. The absence of acidic protons prevents the degradation of the reagent.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Toluene, Benzene | High / Miscible | The nonpolar alkyl and aryl groups of these solvents effectively solvate the cyclohexyl and methyl groups of the silane through van der Waals forces. Benzene is a known solvent for this compound.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are polar aprotic solvents that can engage in dipole-dipole interactions with the Si-Cl bond while also solvating the nonpolar portions of the molecule. Ether is a known solvent for this compound.[1] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents are polar aprotic and are excellent at dissolving a wide range of organic compounds, including organosilanes. |

| Polar Aprotic Solvents | Acetonitrile, Acetone | Moderate to High | While generally soluble, caution is advised with ketones like acetone, which can potentially react with chlorosilanes, especially in the presence of trace impurities or catalysts.[3] |

Protic Solvents (Not Recommended)

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are not suitable for use with this compound. The Si-Cl bond is highly susceptible to nucleophilic attack by the hydroxyl or amino groups of these solvents. This leads to a rapid and often exothermic solvolysis reaction, consuming the chlorosilane to form siloxanes or other derivatives and releasing hydrochloric acid (HCl).[3][4] Therefore, traditional solubility is not a relevant concept; the interaction is a chemical reaction.

Factors Influencing Solubility: A Conceptual Overview

The solubility of this compound is not a static property but is influenced by several interconnected factors. The diagram below illustrates these key relationships.

Sources

reactivity of Chlorocyclohexyldimethylsilane with water

An In-depth Technical Guide to the Reactivity of Chlorocyclohexyldimethylsilane with Water

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound with water. The hydrolysis of chlorosilanes is a fundamental reaction in organosilicon chemistry, yielding silanols that serve as crucial intermediates in the synthesis of silicones and as standalone molecules of interest in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanism, explores the kinetics, and details the significant influence of steric and electronic factors imparted by the cyclohexyl and methyl substituents. A detailed, field-proven experimental protocol for monitoring the hydrolysis kinetics is provided, alongside a discussion of the broader implications of organosilicon compounds in pharmaceutical development. The synthesis of technical principles with practical, validated methodologies aims to equip researchers with the foundational knowledge required to manipulate and understand this reaction system.

Introduction to Organosilicon Compounds in Drug Development

Organosilicon compounds, characterized by the presence of at least one silicon-carbon bond, have garnered significant interest in the pharmaceutical and biomedical fields.[1][2] The strategic replacement of a carbon atom with silicon—a "sila-substitution"—can modulate critical drug-like properties, including lipophilicity, metabolic stability, and binding interactions.[2][3] The unique physicochemical properties of silicon, such as its larger atomic radius and lower electronegativity compared to carbon, allow for the design of molecules with enhanced pharmacological profiles.[1]

This compound is a member of the chlorosilane family, which are versatile reagents in organic synthesis.[4] Its reaction with water is a pivotal transformation, leading to the formation of cyclohexyldimethylsilanol. Silanols, the silicon analogues of alcohols, are more acidic and act as stronger hydrogen bond donors, which can lead to improved biochemical potency when interacting with biological targets.[1] Furthermore, the silanol functional group is a gateway to the formation of siloxane polymers (silicones) and can be used to functionalize surfaces, such as silica nanoparticles for advanced drug delivery systems.[5][6][7] Understanding the reactivity of this compound with water is, therefore, essential for its application in both medicinal chemistry and materials science.

The Hydrolysis of this compound: A Mechanistic Overview

The reaction of this compound with water is a classic example of nucleophilic substitution at a silicon center. This process, known as hydrolysis, involves the cleavage of the silicon-chlorine (Si-Cl) bond and the formation of a silicon-oxygen (Si-O) bond.

The Core Reaction: Reactants and Products

The overall reaction is straightforward: this compound reacts with one equivalent of water to produce cyclohexyldimethylsilanol and hydrogen chloride (HCl).[8]

(C₆H₁₁) (CH₃)₂SiCl + H₂O → (C₆H₁₁) (CH₃)₂SiOH + HCl

The cyclohexyldimethylsilanol product can then undergo a subsequent condensation reaction with another silanol molecule to form a disiloxane, eliminating a molecule of water. This condensation process is the basis for the formation of silicone polymers.[9]

Proposed Reaction Mechanism

The hydrolysis of chlorosilanes proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism.[10] The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This attack is facilitated by the highly polar nature of the Si-Cl bond.

Computational studies on similar chlorosilanes suggest the reaction proceeds through a pentacoordinate transition state or intermediate.[11] The presence of additional water molecules can act as catalysts, forming hydrogen-bonded complexes that lower the activation energy of the reaction.[11][12] The reaction can proceed with either retention or inversion of configuration at the silicon center, with the specific pathway influenced by the substituents and the reaction conditions.[11]

Caption: Proposed Sₙ2 mechanism for the hydrolysis of this compound.

The Role of Substituents: Steric and Inductive Effects

The reactivity of chlorosilanes is heavily influenced by the nature of the organic groups attached to the silicon atom.[8][13]

-

Steric Hindrance: The cyclohexyl group is significantly bulkier than a methyl group. This steric bulk impedes the approach of the nucleophilic water molecule to the silicon center, thereby decreasing the rate of hydrolysis.[14] This effect is a predominant factor in controlling the reaction kinetics of sterically hindered silanes.[8][13]

-

Inductive Effects: Alkyl groups, such as methyl and cyclohexyl, are electron-donating. They increase the electron density at the silicon atom, making it slightly less electrophilic. However, the steric effect of the large cyclohexyl group is expected to have a much more pronounced impact on the reaction rate than its inductive effect.[13]

Reaction Kinetics and Influencing Factors

The rate of hydrolysis of this compound can be described by a rate law that reflects the concentrations of the reactants.

General Rate Law

For many chlorosilane hydrolyses, the reaction is first-order with respect to the chlorosilane and can show a complex dependence on the concentration of water.[15] In an environment with a large excess of water (e.g., a mixed solvent system), the water concentration can be considered constant, and the reaction follows pseudo-first-order kinetics.

Rate = k [ (C₆H₁₁) (CH₃)₂SiCl ]

Where 'k' is the pseudo-first-order rate constant.

Factors Affecting Hydrolysis Rate

Several environmental factors can be manipulated to control the speed of the hydrolysis reaction:

-

pH: The reaction is catalyzed by both acid and base.[13] Under acidic conditions, protonation of the chlorine atom can make it a better leaving group, while under basic conditions, the more nucleophilic hydroxide ion (OH⁻) attacks the silicon atom more rapidly than water. The slowest reaction rate is typically observed around neutral pH.[13]

-

Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis by providing the molecules with sufficient activation energy to overcome the reaction barrier.

-

Solvent: The choice of solvent is critical. Since this compound is non-polar and water is polar, a co-solvent (e.g., acetone, THF, or isopropanol) is often required to create a homogeneous reaction medium. The polarity of the solvent can influence the stability of the transition state and thus affect the reaction rate.

Quantitative Data Summary

| Parameter | Expected Value Range / Trend | Rationale & Influencing Factors |

| Relative Hydrolysis Rate | Slower than (CH₃)₃SiCl | The bulky cyclohexyl group provides significant steric hindrance, slowing the nucleophilic attack of water.[14] |

| Activation Energy (Ea) | Higher than less hindered silanes | Greater energy is required to overcome the steric repulsion in the transition state. |

| Effect of pH | Rate increases at pH < 5 and pH > 8 | Reaction is subject to both specific acid and specific base catalysis.[13] |

| Temperature Dependence | Rate increases significantly with T | Typical for chemical reactions; allows for control over reaction time. |

Experimental Protocol: Kinetic Analysis of Hydrolysis

This protocol provides a robust method for determining the rate of hydrolysis of this compound by monitoring the production of hydrochloric acid via titration.[15]

Principle of the Method

The hydrolysis reaction produces one mole of HCl for every mole of this compound that reacts. By periodically quenching the reaction and titrating the accumulated HCl with a standardized solution of sodium hydroxide (NaOH), the concentration of the reacted silane can be determined as a function of time. This data allows for the calculation of the reaction rate and the rate constant.

Materials and Apparatus

-

This compound

-

Isopropanol/Water solvent mixture (e.g., 80:20 v/v)

-

Standardized 0.05 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein or bromothymol blue indicator

-

Ice bath

-

Constant temperature water bath

-

Magnetic stirrer and stir bars

-

Burette (50 mL), Pipettes, Conical flasks (100 mL), Stopwatches

Detailed Step-by-Step Procedure

-

Preparation: Set up the constant temperature water bath to the desired reaction temperature (e.g., 25 °C). Prepare the 80:20 isopropanol/water solvent mixture.

-

Reaction Initiation: In a larger flask, place 200 mL of the solvent mixture and let it equilibrate to the bath temperature.

-

Initiate and Sample: Rapidly add a known amount of this compound (e.g., 1.0 mL) to the stirring solvent mixture and simultaneously start a stopwatch. This is t=0.

-

Aliquot Collection: At recorded time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture using a pipette.

-

Quenching: Immediately transfer the aliquot into a conical flask containing 20 mL of ice-cold isopropanol. The cold temperature drastically slows the reaction, effectively quenching it.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate with the standardized 0.05 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.

-

Infinity Point (t=∞): To determine the initial concentration of the silane, allow a separate, small sample of the reaction mixture to react for an extended period (e.g., 24 hours) or gently heat it to ensure complete hydrolysis. Titrate this "infinity" sample to find the total amount of HCl produced.

Data Analysis and Calculations

-

Calculate Moles of HCl: For each time point, calculate the moles of HCl in the aliquot:

-

Moles HCl = Molarity of NaOH × Volume of NaOH (L)

-

-

Calculate [Silane] reacted: The moles of HCl produced equals the moles of silane reacted in the aliquot.

-

Calculate [Silane] remaining:

-

[Silane]t = [Silane]₀ - [Silane]reacted

-

[Silane]₀ is determined from the "infinity" titration.

-

-

Determine Reaction Order: To test for first-order kinetics, plot ln[Silane]t versus time . If the reaction is first-order, this plot will yield a straight line.

-

Calculate Rate Constant: The slope of the linear plot will be equal to -k, where k is the pseudo-first-order rate constant.

Caption: Experimental workflow for the kinetic study of chlorosilane hydrolysis.

Relevance in Pharmaceutical and Materials Science

The product of this hydrolysis, cyclohexyldimethylsilanol, is a molecule with significant potential. As previously mentioned, silanols are valuable in medicinal chemistry due to their unique hydrogen bonding capabilities.[1] The lipophilic cyclohexyl group combined with the polar silanol group creates an amphiphilic structure that could be explored in drug design to optimize cell membrane permeability and other pharmacokinetic properties.[3]

Furthermore, the controlled hydrolysis and subsequent condensation of this compound can be used to produce silicone oils, resins, or elastomers with specific properties. The bulky cyclohexyl group can impart thermal stability and unique rheological characteristics to these materials, making them suitable for specialized biomedical applications, such as components in medical devices or as biocompatible coatings.[17]

Conclusion

The reaction of this compound with water is a sterically hindered nucleophilic substitution that is fundamental to the synthesis of valuable organosilicon compounds. Its rate is predictably controlled by factors such as temperature, pH, and solvent choice, with the bulky cyclohexyl group playing a dominant role in retarding the reaction compared to less hindered analogues. The experimental protocol detailed herein provides a reliable framework for quantifying these effects. A thorough understanding of this reaction's mechanism and kinetics is paramount for harnessing the potential of the resulting silanols and siloxanes in advanced applications, from rational drug design to the development of novel biocompatible materials.

References

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(3), 388–405.

-

The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry.

-

Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. Semantic Scholar.

-

Medicine - Organosilicon. Alfa Chemistry.

-

Organosilicon Molecules with Medicinal Applications. ResearchGate.

-

Organosilicon Compounds. ZM Silane Limited.

- REACTIONS IN THE CHLOROSILANE-SILANOL-SILOXANE SYSTEM. Source Details Unavailable.

-

Theoretical study of the hydrolysis of chlorosilane. ResearchGate.

-

Drug Encapsulation and Release by Mesoporous Silica Nanoparticles: The Effect of Surface Functional Groups. ResearchGate.

-

Silanol functionalization and bioconjugation of various biomolecules and drugs on MSN. ResearchGate.

-

An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane. Benchchem.

-

Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids. PMC - NIH.

-

Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate.

- Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Source Details Unavailable.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Source Details Unavailable.

-

Analysis of the Gas Phase Reactivity of Chlorosilanes. ResearchGate.

-

The production of methyl chlorosilanes. Endress+Hauser.

-

The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. ResearchGate.

-

Hydrolysis of chlorosilanes. Google Patents.

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.

-

Hydrolysis of chlorosilanes to give. YouTube.

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed.

-

The Role of Methyl Chlorosilanes for the Production of Polyalkylsiloxanes. AZoM.

-

Hydrolysis of Tert-Butyl Chloride: Kinetics Lab. IvyPanda.

- Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM. Source Details Unavailable.

-

Hydrolysis of Tert-Butyl Chloride: Kinetics | Free Report Example. YouTube.

-

Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. Studylib.

-

9.7: SN1 Reaction. Chemistry LibreTexts.

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 14. researchgate.net [researchgate.net]

- 15. ivypanda.com [ivypanda.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. zmsilane.com [zmsilane.com]

Chlorocyclohexyldimethylsilane mechanism of action in silylation

An In-Depth Technical Guide on the Mechanism of Action of Chlorocyclohexyldimethylsilane in Silylation

Abstract

Silylation is a cornerstone of modern organic synthesis, providing a robust method for the temporary protection of sensitive functional groups, most notably hydroxyls.[1][2][3][4] The choice of silylating agent is critical, dictating the stability of the resulting silyl ether and influencing the steric environment around the protected moiety. This guide provides a detailed examination of this compound, a reagent that forms the cyclohexyldimethylsilyl (CyMe₂Si) ether. We will explore the nuanced mechanistic pathways of the silylation reaction, the critical role of the cyclohexyl group in modulating reactivity and stability, and provide a field-proven experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of this versatile protecting group strategy.

The Cyclohexyldimethylsilyl Group: A Profile

This compound (C₈H₁₇ClSi, M.W. 176.76 g/mol ) is a liquid chlorosilane used to introduce the cyclohexyldimethylsilyl (CyMe₂Si) protecting group.[5] The CyMe₂Si group occupies a unique space in the repertoire of silyl ethers, offering a distinct balance of steric bulk and electronic properties that differentiate it from more common groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS). Its utility stems from the significant steric hindrance imparted by the cyclohexyl ring, which can confer high selectivity in the protection of complex molecules and enhance the stability of the resulting silyl ether to a range of reaction conditions.[6][7][8][9]

The Core Silylation Mechanism: An Activation-Driven Pathway

The reaction of an alcohol with a chlorosilane to form a silyl ether is a nucleophilic substitution at the silicon center.[10] The process is inefficient on its own due to the low nucleophilicity of the alcohol and the generation of corrosive hydrogen chloride (HCl), which can promote undesired side reactions or premature deprotection. The reaction is therefore almost universally mediated by a base.

While tertiary amines like triethylamine or pyridine are effective HCl scavengers, nitrogenous bases such as imidazole play a more active role, catalyzing the reaction through the formation of a highly reactive intermediate.[11][12]

The mechanism proceeds via three key stages:

-

Activation: Imidazole acts as a nucleophilic catalyst, attacking the electrophilic silicon atom of this compound. This displaces the chloride ion to form a reactive N-(cyclohexyldimethylsilyl)imidazolium chloride intermediate.[12][13][14] This species is significantly more electrophilic and susceptible to nucleophilic attack than the parent chlorosilane.

-

Nucleophilic Attack: The alcohol substrate, a much stronger nucleophile than the displaced chloride ion, attacks the silicon center of the activated imidazolium intermediate.

-

Deprotonation & Regeneration: A second equivalent of imidazole (or another base) deprotonates the oxonium ion intermediate, yielding the final cyclohexyldimethylsilyl ether product and imidazolium hydrochloride. The formation of this salt effectively removes HCl from the reaction equilibrium, driving the reaction to completion.

The Influence of the Cyclohexyl Moiety

The choice of a silyl group is a strategic decision based on the desired stability and steric footprint. The CyMe₂Si group's properties are directly attributable to its cyclohexyl substituent.

Steric Hindrance and Selectivity

The bulky cyclohexyl group provides substantial steric shielding around the silicon-oxygen bond.[6][7][8] This has two major consequences:

-

Enhanced Stability: The silyl ether is more resistant to cleavage under acidic or basic conditions compared to less hindered groups like TMS. This increased stability allows for a broader range of subsequent chemical transformations without premature deprotection.

-

Reaction Selectivity: When reacting with molecules containing multiple hydroxyl groups, this compound will preferentially react with the least sterically hindered alcohol (e.g., primary > secondary >> tertiary).[3] This provides a powerful tool for chemoselective protection in complex syntheses.

Comparison with Standard Silyl Protecting Groups

The CyMe₂Si group's properties are best understood in comparison to other commonly used silyl ethers.

| Protecting Group | Silylating Agent | Relative Steric Bulk | Relative Stability to Acid Hydrolysis |

| TMS | Trimethylsilyl chloride | Low | Low |

| TES | Triethylsilyl chloride | Moderate | Moderate |

| TBS (TBDMS) | tert-Butyldimethylsilyl chloride | High | High |

| CyMe₂Si | This compound | High | High |

| TIPS | Triisopropylsilyl chloride | Very High | Very High |

| TBDPS | tert-Butyldiphenylsilyl chloride | Very High | Very High |

As shown, the CyMe₂Si group offers stability comparable to the widely used TBS group, providing a valuable alternative with a different steric profile that can be exploited for specific synthetic challenges.

Field-Proven Experimental Protocol

This section details a robust, self-validating protocol for the silylation of a primary alcohol using this compound. The procedure is designed for high yield and purity.

Reagents and Equipment

-

Substrate: Primary alcohol (e.g., benzyl alcohol), 1.0 eq.